

Methyl 2-ethoxyacetate molecular weight and formula

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Compound of Interest

Compound Name: Methyl 2-ethoxyacetate

Cat. No.: B042190

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An In-depth Technical Guide to Methyl 2-ethoxyacetate

This guide provides comprehensive information on the chemical properties, molecular formula, and molecular weight of **Methyl 2-ethoxyacetate**, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The key quantitative and identifying data for **Methyl 2-ethoxyacetate** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₅ H ₁₀ O ₃ [1]
Molecular Weight	118.13 g/mol [1]
IUPAC Name	methyl 2-ethoxyacetate [1]
CAS Number	17640-26-5 [1]
SMILES String	<chem>O=C(COCC)OC</chem>
InChI Key	PPFNAOBWGRMDLL-UHFFFAOYSA-N

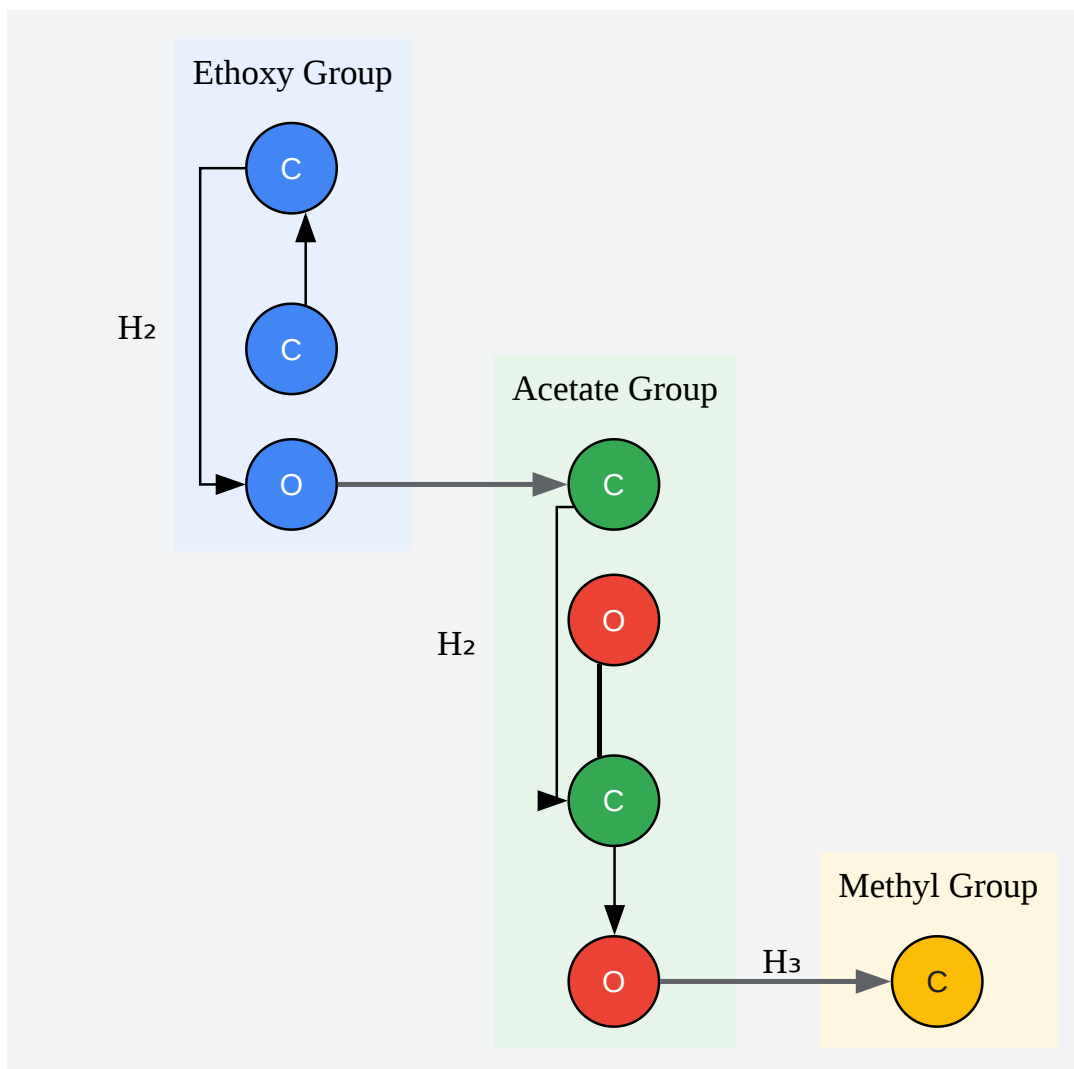
Experimental Protocols and Methodologies

While specific experimental protocols for the synthesis or analysis of **Methyl 2-ethoxyacetate** are extensive and varied, the identification and characterization of the compound rely on standardized analytical methodologies. The data presented in this guide are derived from computational chemistry models and established chemical databases.

- **Molecular Formula (C₅H₁₀O₃):** This formula is determined through methods such as elemental analysis or high-resolution mass spectrometry, which precisely measure the mass-to-charge ratio of the molecule and its fragments.^[1]
- **Molecular Weight (118.13 g/mol):** This value is calculated based on the atomic weights of the constituent atoms (5 carbons, 10 hydrogens, and 3 oxygens) in the empirical formula.^[1]
- **CAS Number (17640-26-5):** This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to every chemical substance described in the open scientific literature, ensuring unambiguous identification.^[1]
- **SMILES (Simplified Molecular-Input Line-Entry System):** The string O=C(COCC)OC provides a line notation for the molecular structure, which can be used in cheminformatics software to generate a 2D or 3D model of the molecule.
- **InChI (International Chemical Identifier):** The InChI key PPFNAOBWGRMDLL-UHFFFAOYSA-N is another standardized textual representation of the chemical structure, designed to be unique and machine-readable.

Molecular Structure and Logical Relationships

The following diagram illustrates the two-dimensional chemical structure of **Methyl 2-ethoxyacetate**, depicting the connectivity of the atoms. This visualization is crucial for understanding the molecule's functional groups, including the ester and ether linkages, which dictate its chemical reactivity and physical properties.



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Caption: 2D structure of **Methyl 2-ethoxyacetate**.

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References

- 1. Methyl 2-ethoxyacetate | C₅H₁₀O₃ | CID 325385 - PubChem [pubchem.ncbi.nlm.nih.gov]

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